monacolin J acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C19H30O5/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24)/t11-,12-,14+,15+,16-,17-,19-/m0/s1 |
InChI Key |
FJQFRDAWQRBFCG-IRUSZSJRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)O |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Monacolin J Acid
Microbial Producers and Natural Occurrence
Monacolin J acid is not a final product for most producing organisms but rather a crucial stepping stone in the synthesis of more complex secondary metabolites. Its natural occurrence is therefore tied to organisms that possess the genetic blueprint for the initial stages of the lovastatin (B1675250) biosynthetic pathway.
Aspergillus terreus Biosynthetic Machinery
Aspergillus terreus is the most well-studied and commercially utilized producer of lovastatin, and consequently, a primary source for understanding this compound biosynthesis. walshmedicalmedia.com In this fungus, this compound is an obligate intermediate in the lovastatin pathway. amazonaws.comnih.gov The biosynthetic process is a highly orchestrated series of reactions catalyzed by a suite of enzymes encoded within a specific gene cluster. sci-hub.se Inactivation of the genes responsible for the later steps of lovastatin synthesis, specifically lovD or lovF, leads to the accumulation of monacolin J. nih.gov
Monascus Species Biosynthetic Pathways
Various species of the genus Monascus, notably Monascus ruber and Monascus purpureus, are also known producers of monacolins, including monacolin J. nih.govscispace.comjst.go.jp These fungi are traditionally used in the production of red yeast rice. nih.govnih.gov While the biosynthetic pathway in Monascus shares homology with that in Aspergillus terreus, there can be differences in the genetic organization and regulation. mdpi.com In Monascus ruber, it has been demonstrated that monacolin L is converted to monacolin J by a monooxygenase. ebi.ac.uk Furthermore, knocking out the mokB gene in Monascus pilosus, which is homologous to lovF in A. terreus, results in the accumulation of monacolin J. fspublishers.org
Other Fungal and Bacterial Sources in Research
While Aspergillus and Monascus are the principal natural sources, research has explored the heterologous production of this compound in other microorganisms. researchgate.net Engineered strains of Aspergillus niger have been successfully developed to produce monacolin J by introducing the necessary biosynthetic genes from A. terreus. researchgate.netnih.gov This approach allows for the production of monacolin J without the subsequent conversion to lovastatin, simplifying downstream processing for applications where monacolin J itself is the desired product. researchgate.net
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is governed by a set of genes organized in a contiguous cluster, commonly referred to as the "lov" cluster in Aspergillus terreus.
Identification and Characterization of lov Gene Cluster Elements
The lovastatin gene cluster in Aspergillus terreus spans approximately 64 kb and contains 18 genes. sci-hub.se A specific subset of these genes is essential for the synthesis of the this compound core. The key genes required for the formation of monacolin J are lovB, lovC, lovG, and lovA. researchgate.netnih.gov The arrangement of these genes within the cluster facilitates their co-regulation. The transcription factor LovE plays a crucial role in regulating the expression of the lov gene cluster. walshmedicalmedia.comsci-hub.se
Functional Analysis of Key Biosynthetic Enzymes (e.g., LovA, LovB, LovC, LovG, LovF)
The synthesis of this compound is a multi-step process involving several key enzymes with distinct functions. The process begins with the formation of the polyketide backbone and proceeds through a series of modifications.
The initial and most complex step is the synthesis of dihydromonacolin L acid. This is accomplished by the coordinated action of two enzymes:
LovB (Lovastatin Nonaketide Synthase - LNKS): This is a large, multifunctional polyketide synthase (PKS) that iteratively condenses one acetyl-CoA and eight malonyl-CoA units to form the nonaketide backbone. sci-hub.seuniprot.org
LovC (Enoyl Reductase): The enoyl reductase domain within the LovB PKS is inactive. Therefore, a separate, trans-acting enoyl reductase, LovC, is required to work in concert with LovB to complete the synthesis of dihydromonacolin L. sci-hub.se
Once synthesized, the dihydromonacolin L intermediate is released from the LovB enzyme:
LovG (Thioesterase): This enzyme is responsible for the hydrolytic release of the completed dihydromonacolin L acid from the acyl carrier protein domain of LovB. amazonaws.comsci-hub.se
The final steps in the formation of this compound involve oxidative modifications:
LovA (Cytochrome P450 Monooxygenase): This single enzyme catalyzes two successive oxidation reactions. It first hydroxylates dihydromonacolin L acid to form monacolin L acid, and then performs a second hydroxylation to yield this compound. sci-hub.seuniprot.orgualberta.ca
The enzyme LovF is not directly involved in the synthesis of this compound itself, but is critical for the subsequent step in the lovastatin pathway:
LovF (Lovastatin Diketide Synthase - LDKS): This PKS synthesizes the α-methylbutyryl side chain from acetyl-CoA and malonyl-CoA. sci-hub.seuniprot.org This side chain is then transferred to this compound by the enzyme LovD to form lovastatin. amazonaws.comuniprot.org Consequently, the absence or inactivation of LovF leads to the accumulation of this compound. nih.gov
Precursor Molecules and Early Pathway Intermediates
The journey to this compound begins with the synthesis of a polyketide backbone. The lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, in conjunction with the enoyl reductase LovC, catalyzes the condensation of one acetyl-CoA and eight malonyl-CoA units to form dihydromonacolin L acid. uniprot.orguniprot.orguniprot.org This process involves approximately 35 distinct reactions. sci-hub.se The thioesterase LovG is then responsible for releasing dihydromonacolin L acid from the LNKS complex. uniprot.orgsci-hub.se
Dihydromonacolin L Conversion to Monacolin L
The conversion of dihydromonacolin L to monacolin L is a critical oxidation step. This reaction is catalyzed by the cytochrome P450 monooxygenase, LovA. sci-hub.seresearchgate.net LovA facilitates the introduction of a double bond at the C4a,5 position of the dihydromonacolin L acid molecule. ebi.ac.ukebi.ac.uk This enzymatic transformation marks a key point in the pathway, leading to the formation of monacolin L acid, a direct precursor to this compound. ebi.ac.ukebi.ac.ukebi.ac.uk
Monacolin L Oxidation to this compound
Following the formation of monacolin L acid, the same enzyme, LovA, catalyzes a second oxidation reaction. ebi.ac.uksci-hub.seresearchgate.net This step involves the hydroxylation of monacolin L acid at the C-8 position, resulting in the formation of this compound. ebi.ac.ukresearchgate.netebi.ac.uk This dual functionality of LovA, catalyzing both the desaturation and hydroxylation reactions, highlights its central role in the biosynthesis of this compound. ebi.ac.ukresearchgate.netebi.ac.uk The reaction requires molecular oxygen and a reduced NADPH-hemoprotein reductase. ebi.ac.ukqmul.ac.uk Studies with Monascus ruber have shown that the enzyme responsible for this conversion is located in the microsomal fraction and is specific for NADPH. ebi.ac.ukebi.ac.uk
Metabolic Engineering and Bioproduction of Monacolin J Acid
Strain Development for Enhanced Monacolin J Acid Production
Rational Design and Genetic Modification of Producer Strains
Rational design involves the targeted genetic modification of microorganisms to enhance the production of a desired compound. In the context of this compound, a key strategy has been the manipulation of the lovastatin (B1675250) biosynthetic pathway in fungi like Aspergillus terreus.
A significant advancement in this area involves the complete deletion of the lovF gene in A. terreus. acs.org The lovF gene is responsible for the synthesis of the α-methylbutyryl side chain, which is attached to monacolin J to form lovastatin. acs.orgresearchgate.net By knocking out this gene, the biosynthetic pathway is blocked at the final step, leading to the accumulation of monacolin J. This approach has successfully created a cell factory that produces monacolin J without any residual lovastatin, simplifying downstream purification processes. acs.org
To further boost production, researchers have overexpressed the specific transcription factor lovE under the control of a strong promoter, such as PgpdAt. acs.org This strategy led to a 52.5% increase in the titer of monacolin J, reaching 5.5 g/L. acs.org The overexpression of lovE also significantly improved the robustness of the fermentation process. acs.org
In Pichia pastoris, metabolic engineering strategies have also been employed to enhance monacolin J production. By increasing the gene dosage of rate-limiting steps in the biosynthetic pathway, such as the ATP-dependent citrate (B86180) lyase (ACL) and glucose-6-phosphate dehydrogenase (ZWF1), and introducing additional copies of the lovB gene, the monacolin J titer was significantly increased. researchgate.net One recombinant P. pastoris strain, MJ5-AZ, achieved a titer of 357.5 ± 5.0 mg/L, which was 132.7% higher than the original engineered strain. researchgate.net In a 7-L fermenter, this strain reached a remarkable titer of 1493.0 ± 9.2 mg/L. researchgate.net
The following table summarizes the results of rational design strategies for enhanced this compound production:
| Organism | Genetic Modification | Titer | Fold Increase | Reference |
| Aspergillus terreus | Deletion of lovF gene and overexpression of lovE | 5.5 g/L | 1.525 | acs.org |
| Pichia pastoris | Overexpression of ACL, ZWF1, and four lovB genes | 1493.0 ± 9.2 mg/L | 2.327 | researchgate.net |
Random Mutagenesis and Selection for Improved Titer
Random mutagenesis, often induced by physical or chemical mutagens, is a traditional yet effective method for strain improvement. engineering.org.cnfrontiersin.org This approach has been used to enhance the production of various secondary metabolites, including statins. For instance, a fungal strain of Monascus ruber was improved for monacolin J accumulation through N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis. ebi.ac.uk This was followed by the genetic disruption of the lovF gene to further increase the yield. ebi.ac.uk
Heterologous Expression Systems for this compound Biosynthesis
Heterologous expression, which involves introducing the biosynthetic pathway of a compound into a different host organism, offers a promising alternative for producing this compound. This approach can overcome limitations of the native producer and leverage the well-characterized genetic systems and fermentation processes of industrial workhorses like Aspergillus niger, Escherichia coli, and Saccharomyces cerevisiae.
Engineering Aspergillus niger for Biosynthetic Pathway Reconstruction
Aspergillus niger is a widely used industrial fungus with a strong capacity for producing organic acids and enzymes. nih.govnih.gov This makes it an attractive host for the heterologous production of this compound. Researchers have successfully reconstructed the monacolin J biosynthetic pathway in A. niger by integrating the necessary genes (lovB, lovC, lovG, and lovA) from Aspergillus terreus into the A. niger genome. nih.govnih.govdntb.gov.ua
To achieve this, strong promoters were used to drive the expression of these genes, and CRISPR/Cas9 homology-directed recombination was employed for precise genomic integration. nih.govnih.gov The resulting engineered strain of A. niger was able to produce monacolin J, with an initial yield of 92.90 mg/L after 7 days of cultivation. nih.govnih.govdntb.gov.ua Through optimization of cultivation conditions and the addition of precursors, the final titer was increased by 53.5% to 142.61 mg/L in fed-batch cultivation. nih.govnih.govdntb.gov.ua This work demonstrates the feasibility of using A. niger as a cell factory for this compound, avoiding the complex hydrolysis of lovastatin. nih.govnih.gov
Recombinant Escherichia coli and Saccharomyces cerevisiae as Cell Factories
Escherichia coli and Saccharomyces cerevisiae are well-established model organisms for metabolic engineering and have been explored as platforms for producing this compound and its derivatives.
In E. coli, research has primarily focused on the bioconversion of this compound to simvastatin (B1681759). This is achieved by overexpressing the acyltransferase LovD from A. terreus in an E. coli host. bu.eduasm.org The engineered E. coli can then convert exogenously supplied this compound into simvastatin. bu.edu One study identified and deleted the bioH gene in E. coli, which encodes an enzyme that hydrolyzes the acyl donor substrate, thereby improving the efficiency of the bioconversion process. bu.edu
Saccharomyces cerevisiae, or baker's yeast, has been engineered to produce this compound de novo. This involved introducing several heterologous genes from the lovastatin pathway of A. terreus and P. citrinum. nih.govliverpool.ac.uk By optimizing the expression of these biosynthetic genes, including tuning the copy number of the P450 gene lovA, the conversion of dihydromonacolin L acid to this compound was increased from 60% to 90%. nih.govescholarship.org Further optimization, such as changing the yeast strain and adjusting the media pH, led to a total polyketide production of over 60 mg/L. nih.govescholarship.org
The following table provides a summary of heterologous expression systems for this compound biosynthesis:
| Host Organism | Strategy | Key Genes/Enzymes | Titer/Conversion | Reference |
| Aspergillus niger | Biosynthetic pathway reconstruction | lovB, lovC, lovG, lovA | 142.61 mg/L | nih.govnih.govdntb.gov.ua |
| Escherichia coli | Whole-cell biocatalysis for simvastatin synthesis | LovD | >99% conversion of monacolin J to simvastatin | asm.org |
| Saccharomyces cerevisiae | De novo biosynthesis | lovA, lovB, lovC, lovG, mlcG | >60 mg/L total polyketides | nih.govescholarship.org |
Optimization of Fermentation Parameters for Bioproduction
Optimizing fermentation conditions is critical for maximizing the yield of this compound. Key parameters that are often manipulated include the composition of the culture medium, pH, temperature, and aeration.
For the engineered A. niger strain producing monacolin J, glucose was selected as the primary carbon source. nih.gov The optimal initial pH for cultivation was found to be 5.5, which resulted in a higher yield compared to more acidic or neutral conditions. nih.gov The addition of precursors and inducers, such as sodium acetate (B1210297) and trisodium (B8492382) citrate dihydrate, has also been shown to promote the synthesis of monacolin J. nih.gov For instance, the addition of 0.1% trisodium citrate dihydrate increased the titer to 127.07 mg/L. nih.gov
In the context of producing related statins like monacolin K, studies have shown that a temperature-shift strategy can be beneficial. frontiersin.org This typically involves an initial phase at a higher temperature to promote cell growth, followed by a shift to a lower temperature to enhance product formation. frontiersin.org The concentration of the inoculum and the composition of the medium, including the nitrogen source, have also been identified as significant factors influencing the final yield. frontiersin.orgjmb.or.kr While these studies focus on monacolin K, the principles of optimizing fermentation parameters are broadly applicable to the bioproduction of this compound.
Carbon Source and Nitrogen Source Optimization
The selection of appropriate carbon and nitrogen sources is fundamental for enhancing the yield of this compound in microbial fermentation. The type and concentration of these nutrients directly influence cell growth and the metabolic flux towards the desired secondary metabolite.
In engineered Aspergillus niger designed for heterologous production of monacolin J, glucose was initially selected as the carbon source, leading to a titer of 92.90 mg/L after a seven-day shake-flask culture. nih.gov Subsequent studies explored various carbon sources to optimize the yield. nih.gov Research on related monacolins, such as monacolin K, has shown that maltose (B56501) can be a superior carbon source compared to glucose, fructose, and lactose (B1674315) for production in Monascus purpureus. researchgate.net Similarly, peptone has been identified as an effective nitrogen source for monacolin K production, outperforming yeast extract and various ammonium (B1175870) salts. researchgate.netrsc.org
A significant advancement in this compound production involved shifting the metabolic strategy to utilize alternative carbon sources. Directing the production of acetyl-CoA from ethanol (B145695) in the cytoplasm through a three-step catalytic process, coupled with the construction of a dedicated biosynthetic pathway, resulted in a substantial increase in the monacolin J yield to 3.2 g/L. nih.gov This approach enables the host cells to produce the essential precursor acetyl-CoA independently of the central carbon metabolism. nih.gov
| Carbon Source | Producing Organism | Monacolin J Titer | Reference |
| Glucose | Aspergillus niger | 92.90 mg/L | nih.gov |
| Ethanol | Saccharomyces cerevisiae | 3.2 g/L | nih.gov |
pH and Temperature Regulation in Fermentation Systems
Controlling the pH and temperature of the fermentation environment is critical for maximizing enzyme activity and, consequently, the production of this compound. These parameters affect everything from microbial growth to the stability of the final product.
For the production of this compound in engineered Aspergillus niger, the optimal initial pH was determined to be 5.5, which resulted in a yield of 96.34 mg/L. nih.gov The production was found to be stable within a pH range of 5.5 to 7.5, while a more acidic environment was detrimental to strain growth and enzyme synthesis. nih.gov In Pichia pastoris engineered to produce monacolin J, cultivation was carried out at a pH of 6.0 and a temperature of 30°C. researchgate.net Interestingly, for the subsequent conversion of this compound to simvastatin acid in Saccharomyces cerevisiae, increasing the media pH to 8.7 led to a tenfold increase in product formation, highlighting the importance of pH in downstream processing steps. nih.gov
In enzymatic bioconversion processes, where lovastatin is converted directly to monacolin J, the optimal conditions were found to be a pH of 8.0 and a temperature of 30°C. mdpi.com Under these conditions, lovastatin concentrations as high as 100 g/L were efficiently converted to this compound within 3.5 hours. mdpi.com For the production of the related compound monacolin K, a variable temperature strategy (30°C for the first 3 days, followed by 24°C for 15 days) has proven effective. rsc.org
| Production System | Optimal pH | Optimal Temperature | Reference |
| Aspergillus niger Fermentation | 5.5 | Not Specified | nih.gov |
| Pichia pastoris Fermentation | 6.0 | 30°C | researchgate.net |
| Enzymatic Bioconversion | 8.0 | 30°C | mdpi.com |
Precursor Feeding Strategies to Augment Yield
Supplementing the fermentation medium with biosynthetic precursors can significantly augment the final product yield by alleviating limitations in the supply of key building blocks. nih.gov This strategy, known as precursor-directed biosynthesis, leverages the cell's existing enzymatic machinery to convert an externally supplied substrate into the desired product. rsc.org
In an engineered Aspergillus niger strain, the combination of optimized cultivation conditions and the addition of an unspecified precursor increased the final titer of this compound to 142.61 mg/L, a 53.5% increase compared to the initial conditions. nih.gov A more defined precursor feeding strategy involves the use of ethanol as a substrate to boost the intracellular pool of acetyl-CoA, a primary precursor for the polyketide backbone of monacolin J. nih.gov This approach successfully increased the yield of monacolin J to 3.2 g/L. nih.gov
Overcoming Biosynthetic Bottlenecks and Enhancing Flux
To further increase the production of this compound, metabolic engineering strategies focus on identifying and eliminating bottlenecks within the biosynthetic pathway, thereby enhancing the metabolic flux towards the final product.
Deletion of Competing Pathways (e.g., lovF deletion)
A significant bottleneck in producing this compound is its subsequent conversion to lovastatin by the cell's native machinery. researchgate.net The biosynthesis of lovastatin involves the transfer of a 2-methylbutyryl side chain, synthesized by the polyketide synthase LovF, to the C-8 hydroxyl group of monacolin J. nih.govresearchgate.net This reaction is catalyzed by the acyltransferase LovD. nih.govbu.edu
To prevent this conversion and force the accumulation of this compound, a common strategy is the deletion of genes in the competing downstream pathway. researchgate.net Specifically, the complete deletion of the lovF gene effectively blocks the synthesis of the 2-methylbutyryl side chain. researchgate.netacs.org This knockout strategy results in the large-scale accumulation of this compound without any residual lovastatin, which simplifies downstream purification processes. researchgate.netacs.orgacs.org
| Genetic Modification | Organism | Effect | Reference |
| lovF gene deletion | Aspergillus terreus | Blocked lovastatin biosynthesis, leading to large accumulation of monacolin J. | researchgate.netacs.org |
Transcription Factor Engineering (e.g., lovE overexpression)
The expression of the entire lovastatin gene cluster is regulated by a pathway-specific transcription factor, LovE. sci-hub.se Engineering this regulatory element provides a powerful method to enhance the expression of all the genes required for this compound synthesis.
In a metabolically engineered industrial strain of Aspergillus terreus, the overexpression of the lovE gene was combined with the deletion of lovF. researchgate.netacs.org This dual strategy not only directed the metabolic flux exclusively towards this compound but also significantly amplified its production. researchgate.net The overexpression of lovE under the control of the strong PgpdAt promoter increased the this compound titer by an additional 52.5%, reaching a final concentration of 5.5 g/L. researchgate.netacs.orgacs.org An added benefit of lovE overexpression was a significant improvement in the robustness of the fermentation process. acs.org
| Genetic Modification | Organism | Titer Increase | Final Titer | Reference |
| lovE overexpression (in lovF deletion strain) | Aspergillus terreus | 52.5% | 5.5 g/L | researchgate.netacs.org |
Enzymatic Transformations and Derivatization of Monacolin J Acid
Enzymatic Hydrolysis of Lovastatin (B1675250) to Monacolin J Acid
The industrial production of monacolin J often involves the alkaline hydrolysis of lovastatin. researchgate.neteurekalert.org However, this chemical process can be harsh, expensive, and environmentally unfriendly. nih.govresearchgate.net As an alternative, enzymatic hydrolysis using specific lovastatin hydrolases offers a greener and more efficient method for producing this compound. nih.goveurekalert.org
Characterization of Lovastatin Hydrolases (e.g., PcEST, CDV55)
Several lovastatin hydrolases have been identified and characterized for their potential in the industrial synthesis of monacolin J.
PcEST: This lovastatin hydrolase, originating from Penicillium chrysogenum, demonstrates high specificity and efficiency in converting lovastatin to monacolin J without hydrolyzing simvastatin (B1681759). nih.gov Structural and biochemical analyses have identified a catalytic triad (B1167595) of Ser57 (nucleophile), Tyr170 (general base), and Lys60 (general acid) as crucial for its catalytic activity. nih.gov The enzyme's substrate-binding tunnel and a surrounding hydrogen-bond network contribute to its efficient and specific hydrolysis of lovastatin. nih.gov A mutant variant, D106A, has been engineered to have improved solubility and thermostability, making it a promising candidate for industrial applications. eurekalert.org
CDV55: A lovastatin hydrolase encoded by the CDV55 gene from Aspergillus turcosus has also been characterized. mdpi.comresearchgate.net This enzyme has been shown to be highly effective, converting high concentrations of lovastatin (100 g/L) to monacolin J with a conversion rate exceeding 99.8% under optimized conditions. mdpi.comresearchgate.net It exhibits good thermal stability, with a T50¹⁰ (the temperature at which it retains 50% of its initial activity after 10 minutes of heat treatment) of over 50°C. mdpi.comresearchgate.net
The table below summarizes the key characteristics of these two lovastatin hydrolases.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Key Features |
| PcEST | Penicillium chrysogenum | Not specified | Not specified | High specificity for lovastatin; does not hydrolyze simvastatin; catalytic triad of Ser57, Tyr170, and Lys60. nih.gov |
| CDV55 | Aspergillus turcosus | 8.0 mdpi.comresearchgate.net | 30°C mdpi.comresearchgate.net | High conversion rate (>99.8%) at high substrate concentrations; good thermal stability (T50¹⁰ > 50°C). mdpi.comresearchgate.net |
Biocatalytic Processes for this compound Synthesis
The development of biocatalytic processes for this compound synthesis focuses on creating efficient and scalable systems. One approach involves using whole-cell biocatalysts, such as recombinant Escherichia coli strains that overexpress a specific lovastatin hydrolase. mdpi.comresearchgate.net This method has achieved near-complete conversion of lovastatin to monacolin J. mdpi.comresearchgate.net
Another strategy involves the heterologous expression of a lovastatin hydrolase, like PcEST, in an industrial strain of Aspergillus terreus. This allows for the direct production of monacolin J through a single-step fermentation process, achieving an efficiency of approximately 95%. researchgate.net These biocatalytic methods offer a more environmentally friendly and potentially cost-effective alternative to traditional chemical synthesis. gordon.edu
Acyltransferase-Mediated Functionalization of this compound
The C8 hydroxyl group of this compound is a key target for enzymatic acylation, a crucial step in the synthesis of statin drugs like simvastatin. researchgate.netnih.gov
Role of LovD Acyltransferase in Statin Synthesis
LovD is an acyltransferase from the lovastatin biosynthetic gene cluster in Aspergillus terreus. nih.govnih.gov Its primary role is to catalyze the transfer of an acyl group to the C8 hydroxyl of monacolin J, a key step in producing lovastatin and its analogs. nih.govgoogle.comgoogle.com
LovD has been shown to have broad substrate specificity, accepting various acyl donors and acyl acceptors. nih.gov This property makes it a valuable tool for the enzymatic synthesis of simvastatin from monacolin J. nih.gov The enzyme facilitates the regioselective acylation of the C8 hydroxyl group, a reaction that is challenging to achieve through conventional chemical methods without the use of protecting groups. nih.govgoogle.com
Research has also revealed that the LovD-mediated acylation is an equilibrium process, and its efficiency can be hindered by the thiol byproducts generated during the reaction. google.com Strategies to overcome this limitation include increasing the concentration of the thioester substrate or removing the thiol byproduct. google.com
Regioselective Acylation of this compound for Novel Analogues
The regioselectivity of LovD makes it an ideal enzyme for creating novel statin analogues. By using different acyl donors, a variety of functional groups can be attached to the C8 position of this compound.
One of the most significant applications of LovD is in the synthesis of simvastatin. researchgate.net A one-step, whole-cell biocatalytic process has been developed using an E. coli strain that overexpresses LovD. This system achieves over 99% conversion of monacolin J to simvastatin. nih.govresearchgate.net The key to this process was the identification of a membrane-permeable acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is efficiently utilized by LovD. researchgate.net
Directed evolution has been employed to enhance the properties of LovD for simvastatin synthesis. nih.gov This has resulted in mutants with improved catalytic efficiency, solubility, and thermal stability. nih.gov Structural studies of these mutants have revealed that beneficial mutations lead to a more compact and stable enzyme structure, which is more favorable for catalysis. nih.gov
The table below provides kinetic data for the LovD-catalyzed acylation of monacolin J.
| Substrate | Km (mM) | kcat (min-1) |
| Monacolin J | 0.78 ± 0.12 researchgate.net | 0.66 ± 0.03 researchgate.net |
| DMB-S-MMP | 0.67 ± 0.04 researchgate.net | 0.66 ± 0.03 researchgate.net |
Cytochrome P450-Mediated Hydroxylation of this compound
Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of various substrates. sci-hub.stnih.gov In the context of statin biosynthesis, P450s play a crucial role in modifying the core structure of monacolins.
The cytochrome P450 enzyme LovA, from Aspergillus terreus, is responsible for two key oxidative steps in the lovastatin biosynthetic pathway. researchgate.net It catalyzes the conversion of dihydromonacolin L acid to monacolin L acid, and subsequently to this compound through a regio- and stereo-specific hydroxylation. researchgate.netportlandpress.com
Furthermore, P450 enzymes have been utilized to generate novel derivatives of monacolin J. The bacterial P450, CYP102A1 (P450 BM3), has been shown to catalyze the regioselective hydroxylation of monacolin J. nih.gov This demonstrates the potential of using P450s to create new statin-like compounds with potentially improved therapeutic properties. nih.gov Human liver microsomes, which contain various P450 enzymes, have also been shown to catalyze the hydroxylation of monacolin J, indicating its potential for oxidative metabolism in the human body. nih.gov
Exploration of CYP102A1-Catalyzed Regioselective Hydroxylation
The enzymatic modification of existing chemical scaffolds presents a powerful strategy for generating novel compounds with potentially enhanced biological activities. In the context of this compound, researchers have explored the use of cytochrome P450 (CYP) enzymes, specifically CYP102A1 from Bacillus megaterium, to introduce hydroxyl groups at specific positions, a process known as regioselective hydroxylation. mdpi.comnih.gov CYP102A1 is favored for such biotransformations due to its high catalytic activity and broad substrate scope. nih.gov
To identify effective biocatalysts for monacolin J hydroxylation, a variety of CYP102A1 mutants were screened. mdpi.com These variants, chosen based on their known catalytic activities towards other natural substrates, were reacted with monacolin J. researchgate.net The screening process revealed that several mutants could successfully catalyze the hydroxylation reaction. mdpi.com Subsequent kinetic analysis of the most promising mutants was performed to quantify their catalytic efficiency. The results indicated that the M697 mutant exhibited the highest turnover rate for monacolin J hydroxylation among the tested variants. researchgate.net
Table 1: Kinetic Parameters of Monacolin J Hydroxylation by CYP102A1 Mutants
| CYP102A1 Mutant | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| M380 | 142 ± 16 | 4.8 ± 0.2 | 560 |
| M371 | 152 ± 11 | 7.1 ± 0.2 | 780 |
| M697 | 133 ± 13 | 11.2 ± 0.4 | 1400 |
This table summarizes the kinetic parameters for the hydroxylation of monacolin J catalyzed by selected CYP102A1 mutants. Data derived from research on novel statin compound production. researchgate.net
The research demonstrated that human liver microsomes and human CYP3A4 were also capable of catalyzing the same hydroxylation reaction, producing the identical product as the CYP102A1-catalyzed reaction. mdpi.com This finding suggests a potential pathway for the metabolism of monacolin J in humans and provides a new approach for developing lead compounds for novel statin drug candidates through enzymatic processes. mdpi.comnih.gov
Structural Elucidation of Hydroxylated this compound Derivatives
Following the successful enzymatic hydroxylation, a critical step was the precise identification and structural characterization of the resulting derivative. The primary product of the CYP102A1-catalyzed reaction was isolated and subjected to comprehensive analysis using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
LC-MS analysis revealed a shift in the mass-to-charge ratio (m/z) of the product compared to the substrate. The protonated molecular ion [M+H]⁺ for monacolin J was observed at an m/z of 343, while the hydroxylated product showed an m/z of 359, confirming the addition of a single oxygen atom. nih.gov
For definitive structural determination, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were conducted. nih.gov The ¹H NMR data for the monacolin J substrate were consistent with previously published assignments. nih.gov The analysis of the product's NMR spectra led to its identification as C-6′a-hydroxymethyl monacolin J, a previously unreported compound. mdpi.comnih.gov This structure indicates that the hydroxylation occurred regioselectively at the C-6'a position of the monacolin J molecule. mdpi.com
Table 2: Spectroscopic Data for Monacolin J and its Hydroxylated Derivative
| Compound | Analytical Method | Key Finding |
|---|---|---|
| Monacolin J | LC-MS | m/z of protonated molecular ion: 343 nih.gov |
| C-6′a-hydroxymethyl monacolin J | LC-MS | m/z of protonated molecular ion: 359 nih.gov |
| C-6′a-hydroxymethyl monacolin J | NMR Spectroscopy | Structure confirmed as a new compound with a hydroxyl group at the C-6'a position. mdpi.comnih.gov |
This table presents the key mass spectrometry and nuclear magnetic resonance findings used for the structural elucidation of the hydroxylated monacolin J derivative. mdpi.comnih.gov
The newly synthesized C-6′a-hydroxymethyl monacolin J demonstrated a greater ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, compared to the monacolin J substrate itself. mdpi.comnih.gov This enhanced activity highlights the potential of using enzymatic derivatization as a strategy to create new statin analogues with improved therapeutic properties. nih.gov
Non-Enzymatic Derivatization Strategies for this compound Analogues in Research
Beyond enzymatic methods, non-enzymatic, or chemical, derivatization strategies are crucial for synthesizing analogues of this compound. These strategies are particularly important in the semi-synthesis of established drugs like simvastatin from the monacolin J precursor. asm.orgmdpi.com The industrial production of simvastatin often begins with the alkaline hydrolysis of lovastatin to yield monacolin J. mdpi.comresearchgate.net Subsequently, a multi-step chemical process is employed to convert monacolin J into simvastatin. mdpi.com
This process involves a series of protection and acylation steps to achieve the desired chemical transformation selectively. A common semi-synthetic route includes:
Lactonization: The dihydroxy acid portion of monacolin J is converted to a lactone. This step serves to protect the C11 hydroxyl group. asm.org
Hydroxyl Group Protection: The C13 hydroxyl group is protected, often by trimethylsilylation, to prevent it from reacting in the subsequent step. asm.org
Acylation: The unprotected C8 hydroxyl group is then acylated using an acyl donor, such as α-dimethylbutyryl chloride, to introduce the side chain characteristic of simvastatin. asm.orgmdpi.com
Deprotection: Finally, the protecting group on the C13 hydroxyl is removed to yield simvastatin. asm.org
Molecular and Cellular Mechanisms Associated with Monacolin J Acid
Inhibition of HMG-CoA Reductase by Monacolin J Acid and its Active Form
Similar to other statins, monacolin J requires conversion to its active hydroxy acid form to exert its inhibitory effect on HMG-CoA reductase. mdpi.com The inactive lactone form of monacolin J shows minimal inhibition of the enzyme. mdpi.com For instance, at a concentration of 500 μM, the lactone form of monacolin J inhibited HMG-CoA reductase activity by only 9.7%. nih.govmdpi.com In contrast, the acid form is a significantly more potent inhibitor. mdpi.com
Monacolins, as a class of compounds, are known to be competitive inhibitors of HMG-CoA reductase. mdpi.comnih.gov They reversibly bind to the active site of the enzyme, competing with the natural substrate, HMG-CoA. mdpi.commdpi.com This inhibition is due to the structural similarity between the active hydroxy acid form of the monacolin and the HMG-CoA substrate. rjpbcs.comresearchgate.net
Research has established that the hydroxy acid form of monacolin J exhibits inhibitory activity against HMG-CoA reductase, with a reported IC₅₀ value of 3.3 μM. nih.govmdpi.com The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The inhibitory action of statins, including this compound, is rooted in their structural mimicry of the HMG-CoA substrate. mdpi.com The active site of HMG-CoA reductase accommodates the HMG-CoA-like moiety of the statin molecule. mdpi.com The binding of statins to the L-domain of the HMG-CoA reductase protein involves several polar interactions between the statin's pharmacophore and the amino acid residues within the enzyme's active site. mdpi.com While the general principles of statin-enzyme interaction are well-understood, specific high-resolution crystal structures detailing the precise binding of this compound to HMG-CoA reductase are not as extensively documented as those for more common statins like lovastatin (B1675250) or atorvastatin (B1662188). The structural basis for the biosynthesis of lovastatin, for which monacolin J is a precursor, has been elucidated through cryo-electron microscopy, providing insights into the broader family of related compounds. sjtu.edu.cn
The inhibitory potency of monacolin J on HMG-CoA reductase is generally considered weaker when compared to other prominent statins. nih.gov Its IC₅₀ value of 3.3 μM is higher than the nanomolar IC₅₀ values reported for synthetic statins like atorvastatin (8 nM) and fluvastatin (B1673502) (8 nM), and even for other naturally derived monacolins like lovastatin (Ki of 0.2 nM). nih.govadooq.com This suggests that the specific structural features of monacolin J, such as the hydroxyl group at the C8 position, influence its binding affinity to HMG-CoA reductase compared to other statins where this position is esterified. researchgate.net However, the phytocomplex found in natural sources like red yeast rice, which contains a mixture of monacolins including monacolin J, has been shown to exhibit superior inhibition of HMG-CoA reductase compared to isolated lovastatin, suggesting potential synergistic effects. nih.gov
| Compound | Inhibitory Value (IC₅₀ or Kᵢ) | Reference |
|---|---|---|
| This compound | 3.3 μM (IC₅₀) | nih.govmdpi.com |
| Lovastatin | 0.2 nM (Kᵢ) | adooq.com |
| Atorvastatin | 8 nM (IC₅₀) | adooq.com |
| Fluvastatin | 8 nM (IC₅₀) | adooq.com |
Structural Basis of Enzyme-Inhibitor Interaction
Modulation of Intracellular Cholesterol Biosynthesis Pathways
By inhibiting HMG-CoA reductase, this compound directly impacts the cholesterol biosynthesis pathway, a critical metabolic route. nih.govmedchemexpress.com This pathway, also known as the mevalonate (B85504) pathway, is responsible for the production of cholesterol and a variety of other essential isoprenoid compounds. metwarebio.com
The mevalonate pathway does not solely produce cholesterol; it also synthesizes a wide range of non-sterol isoprenoids that are vital for various cellular functions. metwarebio.com These include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of proteins, including small GTPases like Ras and Rho. mdpi.com By reducing the mevalonate pathway flux, this compound, like other statins, can theoretically decrease the synthesis of these isoprenoids. mdpi.com This can, in turn, affect the function of prenylated proteins involved in cell signaling, proliferation, and differentiation. mdpi.com While this is a well-established pleiotropic effect of statins in general, specific research focusing exclusively on the effects of this compound on downstream isoprenoid biosynthesis and its functional consequences is less extensive than for clinically used statins.
Impact on Mevalonate Pathway Flux
Identification of Other Potential Cellular Targets and Pathways
While the primary mechanism of action for statin compounds relates to the inhibition of HMG-CoA reductase, research continues to uncover additional molecular interactions and pathway modulations. For this compound, which is the immediate precursor to the well-studied drug lovastatin (monacolin K), investigations point toward specific protein interactions and suggest potential roles in broader signaling networks. sci-hub.senih.gov
Investigation of Novel Protein Interactions
The direct protein interactions of this compound are primarily characterized in the context of its biosynthesis and its role as a substrate for enzymatic conversion.
A key protein interaction occurs during the biosynthesis of lovastatin in fungi like Aspergillus terreus. The enzyme This compound methylbutanoyltransferase , also known as LovD , catalyzes the final step in lovastatin synthesis by acting on this compound. sci-hub.seproteopedia.org Research has revealed a direct protein-protein interaction between LovD and the acyl carrier protein domain of another enzyme in the pathway, LovF . proteopedia.orguniprot.orguniprot.org This interaction is crucial for the efficient transfer of the dimethylbutyryl side chain to this compound, converting it into lovastatin. proteopedia.org The LovD enzyme itself is an acyltransferase with an α/β hydrolase fold that can accept a relatively broad range of substrates, allowing it to be used in the chemoenzymatic synthesis of other statins like simvastatin (B1681759) from monacolin J. sci-hub.seproteopedia.org
Beyond its role in biosynthesis, this compound interacts with the HMG-CoA reductase enzyme. Although its lactone form shows minimal inhibition, the open-ring acid form of monacolin J is an active inhibitor of HMG-CoA reductase. nih.gov Molecular docking studies have explored the interaction between monacolin compounds and the HMG-CoA reductase receptor. These computational models suggest that the interaction is stabilized through hydrogen bonding with specific amino acid residues, such as Glu559, within the enzyme's active site. myfoodresearch.com
Table 1: Documented Protein Interactions of this compound
| Interacting Protein | Context of Interaction | Significance of Interaction | Supporting Evidence |
|---|---|---|---|
| This compound methylbutanoyltransferase (LovD) | Enzymatic Substrate | LovD utilizes this compound as a substrate for the final step of lovastatin biosynthesis. sci-hub.seproteopedia.org | Biochemical assays, Structural biology proteopedia.org |
| LovF (Acyl Carrier Protein Domain) | Biosynthesis Pathway | The interaction between LovD and LovF facilitates the efficient enzymatic conversion of this compound to lovastatin. proteopedia.orguniprot.org | Protein-protein interaction studies proteopedia.orguniprot.orguniprot.org |
| HMG-CoA Reductase | Enzyme Inhibition | The acid form of monacolin J acts as a competitive inhibitor of this key enzyme in cholesterol biosynthesis. nih.gov | Enzyme kinetics, Molecular docking studies nih.govmyfoodresearch.com |
Exploration of Signal Transduction Pathway Modulation
The direct modulation of specific signal transduction pathways by this compound is not as extensively documented as the effects of its derivative, monacolin K (lovastatin). Much of the research into cellular signaling focuses on the downstream, more potent compound.
Monacolin K has been shown to influence several critical signaling cascades involved in cell proliferation, apoptosis, and metabolism. These include the Ras/Raf/ERK and PI3K/Akt/NF-κB pathways. caldic.commdpi.comresearchgate.net Inhibition of these pathways by monacolin K can lead to the downregulation of genes like HMG-CoA reductase (HMGR) and glyoxalase 1 (GLO1), inducing apoptosis in various cancer cell lines. caldic.comresearchgate.netingentaconnect.com Furthermore, studies have suggested that linoleic acid can enhance monacolin K production in Monascus ruber by activating the cAMP-PKA signaling pathway , which in turn upregulates genes in the monacolin biosynthetic cluster. nih.gov
While these findings are specifically attributed to monacolin K, they provide a framework for potential mechanisms that could be influenced by its direct precursor, this compound. Research has demonstrated that novel statin derivatives can be synthesized using monacolin J as a starting intermediate. nih.gov One such derivative exhibited significant neuroprotective activity against oxidative-stress-induced cell death, an effect intrinsically linked to the modulation of cellular stress and survival signaling pathways. nih.gov However, further investigation is required to delineate the specific signaling pathways directly modulated by this compound itself and to determine the extent of its activity compared to its more studied derivatives.
Table 2: Signal Transduction Pathways Modulated by the Related Compound Monacolin K (Lovastatin)
| Signaling Pathway | Observed Effect of Monacolin K | Cellular Outcome | Reference |
|---|---|---|---|
| Ras/Raf/ERK | Inhibition | Downregulation of HMGR and GLO1 gene expression, induction of apoptosis. | caldic.com |
| Ras/PI3K/Akt | Inhibition | Downregulation of HMGR and GLO1 gene expression, induction of apoptosis. | caldic.commdpi.com |
| NF-κB Pathway | Inhibition (downstream of Ras pathways) | Contributes to pro-apoptotic effects in cancer cells. | mdpi.comresearchgate.net |
| cAMP-PKA Pathway | Activation (by linoleic acid) | Upregulation of genes involved in monacolin K biosynthesis. | nih.gov |
Structure Activity Relationship Sar Studies of Monacolin J Acid and Its Derivatives
Systemic Analysis of Monacolin J Acid Core Structure Modifications
The core structure of this compound consists of a bicyclic decalin ring system and a β-hydroxy acid side chain, which is the pharmacophore that mimics the natural HMG-CoA substrate. researchgate.netstereoelectronics.org Modifications to this core have significant impacts on inhibitory activity.
One notable modification is the regioselective hydroxylation of the monacolin J core. In one study, cytochrome P450 enzymes were used to introduce a hydroxyl group at the C-6′a position of the decalin ring, creating a novel compound, 6′a-hydroxymethyl monacolin J. mdpi.comresearchgate.net The inhibitory activity of this new derivative against HMG-CoA reductase was then compared to the parent compound. The acid form of monacolin J has a reported IC₅₀ value of 3.3 μM, whereas the lactone form is significantly less active. nih.gov The synthesized 6′a-hydroxymethyl monacolin J showed a much higher IC₅₀ of 285 μM, indicating that hydroxylation at this specific position on the decalin ring significantly reduces its inhibitory potency against HMG-CoA reductase. mdpi.comnih.gov This finding underscores the sensitivity of the enzyme's binding pocket to substitutions on the decalin ring system.
| Compound | Modification | HMG-CoA Reductase Inhibition (IC₅₀) |
| This compound | Parent Compound | 3.3 μM nih.gov |
| 6′a-hydroxymethyl monacolin J | Hydroxylation at C-6′a position | 285 μM mdpi.comnih.gov |
This table summarizes the impact of a specific core structure modification on the HMG-CoA reductase inhibitory activity of this compound.
Impact of Side Chain Variations on Biological Activity Profiles
Monacolin J is the natural precursor to lovastatin (B1675250) and a key intermediate for the semi-synthesis of simvastatin (B1681759). globalresearchonline.netnih.govmdpi.com It possesses a hydroxyl group at the C8' position of the decalin ring, which allows for the attachment of various acyl side chains. nih.gov The nature of this side chain is a critical determinant of the compound's biological activity.
The process of converting monacolin J to lovastatin involves the enzymatic transfer of a 2-methylbutyryl group to this C8' hydroxyl group. mdpi.comresearchgate.net To produce the more potent simvastatin, a 2,2-dimethylbutyryl group is attached instead. nih.gov Studies have shown that the addition and structure of this side chain dramatically enhance the inhibitory effect on HMG-CoA reductase compared to monacolin J alone. For instance, monacolin J was used as an intermediate to create six new statin derivatives by attaching different side chains, with one derivative showing a very low IC₅₀ value for HMG-CoA reductase, highlighting the potential for discovering highly potent drugs through such modifications. nih.gov The increased steric bulk and hydrophobicity of the side chain, as seen in the transition from monacolin J to lovastatin and then to simvastatin, contributes to a tighter binding within the active site of the enzyme. nih.gov
| Compound | Side Chain at C8' | Relative Potency |
| This compound | -OH (hydroxyl) | Base |
| Lovastatin acid | -O-(2-methylbutyryl) | More potent than this compound |
| Simvastatin acid | -O-(2,2-dimethylbutyryl) | More potent than Lovastatin acid nih.gov |
This table illustrates how variations in the side chain attached to the C8' position of the monacolin J core influence the biological activity.
Influence of Decalin Moiety Configuration on Activity (Analogous Systems)
The decalin ring is a defining feature of Type 1 statins, which include the monacolin J family (lovastatin, simvastatin, pravastatin). researchgate.netscienceopen.com This hydrophobic bicyclic system is essential for the proper orientation and binding of the inhibitor within the catalytic site of HMG-CoA reductase. researchgate.net X-ray crystallography studies have revealed that when a statin binds, the enzyme undergoes a conformational change, creating a shallow hydrophobic pocket that accommodates the decalin ring. stereoelectronics.orgnih.gov
The importance of the decalin moiety is further understood by comparing Type 1 statins with Type 2 statins (e.g., fluvastatin (B1673502), atorvastatin (B1662188), rosuvastatin), which replace the decalin ring with larger, synthetic hydrophobic groups like a fluorophenyl group. researchgate.netscienceopen.comnih.gov While the decalin ring provides crucial hydrophobic interactions, the synthetic moieties in Type 2 statins can form additional, more extensive interactions with the enzyme. stereoelectronics.org For example, the fluorophenyl group of Type 2 statins can participate in π-stacking interactions, and compounds like atorvastatin and rosuvastatin (B1679574) can form extra hydrogen bonds that are not possible with the decalin ring structure. researchgate.netstereoelectronics.org These additional binding interactions often result in the significantly higher potency observed in many Type 2 statins. nih.gov This comparison highlights that while the decalin ring is effective, its replacement with other specifically designed hydrophobic groups can lead to enhanced biological activity.
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational chemistry and molecular modeling are indispensable tools for predicting and rationalizing the structure-activity relationships of HMG-CoA reductase inhibitors, including derivatives of this compound. Techniques such as X-ray crystallography have provided high-resolution three-dimensional structures of the enzyme's catalytic domain in complex with various statins. researchgate.netnih.gov These crystal structures serve as the foundation for computational studies.
Molecular docking simulations can predict the binding poses and affinities of novel this compound derivatives within the enzyme's active site. These models help elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and key amino acid residues like Arg-590. stereoelectronics.org For example, modeling can explain the enhanced potency of simvastatin over lovastatin by analyzing the subtle differences in their interaction with the hydrophobic pocket due to the extra methyl group on the side chain. nih.gov Furthermore, computational approaches are used in the design of new drug candidates. By starting with a known scaffold like monacolin J, chemists can virtually create and evaluate numerous modifications, prioritizing the synthesis of only the most promising compounds for further in vitro and in vivo testing. mdpi.com This rational, model-guided approach accelerates the drug discovery process and aids in the optimization of lead compounds.
Development of this compound-Derived Biochemical Probes
This compound and its derivatives serve as valuable biochemical probes for exploring the topology and chemical nature of the HMG-CoA reductase active site. The synthesis of analogs with systematic modifications allows researchers to map the enzyme's binding pocket and understand the structural requirements for potent inhibition.
For example, the creation of 6′a-hydroxymethyl monacolin J, although resulting in a less active compound, provided crucial information about the steric and electronic intolerance of that specific region of the binding site. mdpi.comnih.gov Similarly, the synthesis of a library of derivatives with different acyl side chains at the C8' position functions as a set of probes to investigate the size and hydrophobic character of the corresponding sub-pocket within the enzyme. nih.gov One such derivative was found to have a very low IC₅₀, effectively probing a highly favorable interaction. nih.gov While not always explicitly labeled as such, these synthesized analogs act as chemical tools that generate a detailed SAR map, guiding the future design of more effective inhibitors. The use of monacolin J as a starting scaffold to generate these probes is a key strategy in the ongoing effort to develop novel statin drug candidates. nih.gov
Advanced Analytical Methodologies for Monacolin J Acid Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of monacolin J acid and its analogues due to its high resolution, sensitivity, and reproducibility. semanticscholar.orgresearchgate.net
The development of robust HPLC methods is essential for accurately separating this compound from a complex matrix of structurally similar compounds, such as other monacolins produced during fermentation. core.ac.uk Method development often involves optimizing the stationary phase, mobile phase composition, pH, and column temperature to achieve the best separation (resolution) and peak shape. researchgate.net
For monacolin analogues like monacolin K acid, reversed-phase HPLC is commonly employed. semanticscholar.orgresearchgate.net A typical system utilizes a C18 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of an organic solvent (like acetonitrile) and an aqueous buffer. Because statin compounds are acidic, the pH of the mobile phase is often lowered using a buffer, such as potassium dihydrogen phosphate (B84403) (KH2PO4), to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry. semanticscholar.orgresearchgate.net Validation of the method ensures its linearity, accuracy, precision, and robustness for reliable quantification.
Table 1: Example HPLC Parameters for Analysis of Monacolin Analogues This table is based on established methods for the closely related monacolin K acid, which are indicative of the conditions suitable for this compound.
| Parameter | Condition | Source |
| Column | Reversed-Phase C18 | semanticscholar.orgresearchgate.net |
| Mobile Phase | Acetonitrile / 50 mM KH2PO4 | semanticscholar.orgresearchgate.net |
| Ratio | 60:35 (v/v) | semanticscholar.orgresearchgate.net |
| pH (Aqueous Phase) | 3.5 | semanticscholar.orgresearchgate.net |
| Detection | Photodiode Array (PDA) Detector | semanticscholar.orgcore.ac.uk |
| Column Temperature | 40°C | researchgate.net |
The biosynthesis of natural products like this compound is an enzymatic process that is typically highly stereospecific, yielding a single enantiomer. researchgate.net Chiral separation techniques are critical for distinguishing between enantiomers (non-superimposable mirror images) of a compound. While essential for pharmaceutical compounds where different enantiomers can have vastly different biological activities, specific, detailed methods for the chiral separation of this compound enantiomers are not prominently detailed in the surveyed research literature. Such a separation would typically require a specialized chiral stationary phase (CSP) within the HPLC column.
Method Development and Validation for this compound and Analogues
Mass Spectrometry (MS) for Characterization and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing highly sensitive quantification and definitive structural information. It is most powerfully applied when coupled with liquid chromatography (LC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for detecting and quantifying this compound, even at low concentrations within complex biological samples like fermentation broths. researchgate.netrmutk.ac.thresearchgate.net In an LC-MS/MS system, after the HPLC separates the compounds, the mass spectrometer isolates the molecular ion of the target compound (in this case, this compound). This isolated ion is then fragmented, and the resulting characteristic fragment ions are detected. This two-stage filtering process (MS/MS) minimizes interferences from other co-eluting compounds, allowing for highly reliable identification and quantification. researchgate.net Studies have confirmed the identity of this compound in engineered microbial strains by comparing the fragmentation spectra from the sample with that of a known standard. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine the elemental composition of a molecule. researchgate.net This technique is crucial for confirming the identity of newly produced or isolated compounds. For this compound, HRMS can verify its chemical formula (C19H30O5) by measuring its mass with a high degree of accuracy, typically to within a few parts per million (ppm). researchgate.net This level of precision allows researchers to distinguish this compound from other compounds that might have the same nominal mass but a different elemental formula. For instance, LC-HR-ESIMS (Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry) has been used to identify monacolin J by its deprotonated molecule [M-H]⁻. researchgate.net
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Purpose | Source |
| Chemical Formula | C19H30O5 | Elemental Composition | researchgate.net |
| Observed Ion (Negative Mode) | [M-H]⁻ | Molecular Weight Confirmation | researchgate.net |
| Observed m/z | 339.22 | High-Resolution Mass Measurement | researchgate.net |
| Instrumentation | TOF LC/MS | High-Resolution Analysis | researchgate.net |
LC-MS/MS for Sensitive Detection and Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. While HPLC and MS can identify and quantify a known compound, NMR is used to determine the precise three-dimensional structure of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). researchgate.net
Techniques like 1H-NMR (proton NMR) provide information about the different types of hydrogen atoms in the molecule and how they are connected to each other. uni-hannover.de For a molecule like this compound, NMR would be used to confirm the presence and location of key structural features, such as the hexahydronaphthalene (B12109599) core, the hydroxyl groups, and the side chain. researchgate.net Although detailed NMR spectral data for this compound itself is not always published, the technique is consistently used in the biosynthetic pathways that produce it to confirm the structures of precursors and related products, thereby solidifying our understanding of the formation of this compound. researchgate.net
1D and 2D NMR Techniques for this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. emerypharma.com One-dimensional (1D) NMR, particularly ¹H NMR, offers initial information on the chemical environment of protons in the molecule. For monacolins in their hydroxyl acid form, characteristic signals can be identified. For instance, in monacolin K acid (a close derivative of this compound), the H-2' proton resonates around 4.05 ppm and the H-20 proton at approximately 3.63 ppm. mdpi.com
For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, two-dimensional (2D) NMR experiments are essential. researchgate.netmdpi-res.com These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. Key 2D NMR experiments used in the study of monacolin analogs include:
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is crucial for mapping out the spin systems within the decalin ring and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for connecting different fragments of the molecule, such as the side chain to the main ring structure. researchgate.net
The combination of these NMR methods allows for the complete and unambiguous assignment of complex structures like this compound. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Monacolin Hydroxyl Acid Form in CD₃CN:D₂O (80:20)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-6 | ~5.69 | d |
| H-2' | ~4.05 | m |
| H-4' | ~4.25 | m |
| H-20 | ~3.63 | m |
Data sourced from studies on monacolin derivatives like dihydromonacolin K and monacolin K acid. mdpi.com
Conformation Analysis in Solution
Understanding the three-dimensional shape, or conformation, of this compound in solution is critical for comprehending its interaction with enzymes. The conformation is not static and can be influenced by the solvent and other conditions. 2D NMR techniques that measure the Nuclear Overhauser Effect (NOE) are the primary tools for this analysis.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are experiments that detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. researchgate.net The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive "molecular ruler." By identifying which protons are spatially close, researchers can deduce the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net These experiments have been successfully used to confirm the stereo configuration of newly isolated monacolin analogs. researchgate.net
Metabolomics Approaches in this compound Biosynthesis Research
Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, is a powerful approach to understanding the biosynthesis of this compound. By comparing the metabolic profiles of different fungal strains or cultures grown under varying conditions, researchers can identify key intermediates and understand regulatory networks. researchgate.net
In the context of monacolin biosynthesis in fungi like Monascus and Aspergillus, metabolomics strategies often involve:
Sample Extraction: Extracting the full range of metabolites from the fungal mycelia or fermentation broth.
Metabolic Profiling: Using high-resolution analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy, to generate a chemical fingerprint of the sample. mdpi.comresearchgate.net
Data Analysis: Employing multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to analyze the complex datasets. researchgate.net These methods can distinguish between different sample groups (e.g., high vs. low producers of monacolins) and identify the specific metabolites responsible for the variation.
For example, metabolomics analysis has been used to study the effect of adding supplements like glutamic acid to the fermentation medium, revealing changes in the monacolin K synthesis pathway. frontiersin.org Such approaches can pinpoint bottlenecks or key regulatory points in the biosynthetic pathway leading to this compound, providing targets for genetic engineering to improve yields. mdpi.com
Protein Purification and Enzymatic Activity Assays for this compound-Related Enzymes
The biosynthesis and conversion of this compound are governed by a series of specific enzymes. Isolating these proteins in a pure form is essential to study their function, kinetics, and structure. libretexts.org The process involves protein purification followed by specific activity assays.
A typical purification scheme for a this compound-related enzyme, such as a lovastatin (B1675250) hydrolase that converts lovastatin to monacolin J, involves several steps: mdpi.com
Crude Extract Preparation: The process begins with breaking open the host cells (e.g., recombinant E. coli or the native fungus) to release the cellular proteins into a solution called the crude lysate or extract. mdpi.comhuji.ac.il
Chromatography: The crude extract is then subjected to a series of chromatography steps to separate the target enzyme from other proteins. A common and highly effective method for recombinant proteins is affinity chromatography, such as using a Nickel-Nitrilotriacetic Acid (Ni-NTA) column for proteins engineered with a polyhistidine-tag (His-tag). mdpi.com
Purity Assessment: At each stage, the purity of the enzyme is assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. du.ac.in In a successful purification, the number of protein bands will decrease at each step, until ideally only a single band corresponding to the target enzyme remains. du.ac.in
Once the enzyme is purified, its catalytic activity must be measured. An enzymatic activity assay for an enzyme producing monacolin J would typically involve:
Incubating the purified enzyme with its specific substrate (e.g., lovastatin or dihydromonacolin L) under optimized conditions (pH, temperature). mdpi.comnih.gov
Stopping the reaction after a set time.
Quantifying the amount of this compound produced using an analytical technique like High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net
The specific activity , defined as the units of enzyme activity per milligram of total protein, is a key metric that should increase at each purification step as contaminating proteins are removed. libretexts.org One unit (U) of activity can be defined as the amount of enzyme required to produce a specific amount (e.g., 1.0 µmol) of monacolin J per minute under standard assay conditions. mdpi.com
Table 2: Example Purification Table for a Recombinant Lovastatin Hydrolase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 500 | 1000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity | 20 | 800 | 40.0 | 80 | 20 |
| Desalting Column | 18 | 750 | 41.7 | 75 | 20.9 |
This is a representative table illustrating the principles of protein purification. libretexts.orgdu.ac.in Values are hypothetical.
Future Research Directions and Research Challenges for Monacolin J Acid
Development of Highly Efficient and Sustainable Bioproduction Platforms
The industrial production of monacolin J has traditionally relied on the chemical hydrolysis of lovastatin (B1675250), a process burdened by high costs and environmental concerns. nih.govresearchgate.net Consequently, a major research thrust is the development of sustainable bioproduction platforms through metabolic engineering and synthetic biology.
One promising strategy involves engineering the industrial workhorse Aspergillus terreus, the native producer of the lovastatin pathway. By completely deleting the lovF gene, which is responsible for the subsequent acylation step that converts monacolin J to lovastatin, researchers have successfully created strains that accumulate monacolin J. acs.org This approach was further enhanced by overexpressing the pathway-specific transcription factor, lovE, which boosted the monacolin J titer to an impressive 5.5 g/L and simultaneously improved the robustness of the fermentation process. acs.org
An alternative to blocking downstream conversion is to facilitate the conversion from lovastatin within the cell in a single step. This has been achieved by engineering an industrial A. terreus strain to express a heterologous lovastatin hydrolase, leading to the efficient in-situ hydrolysis of newly synthesized lovastatin into monacolin J. researchgate.netnih.gov
Heterologous expression in a non-native host offers another powerful route, allowing for production in a clean genetic background away from other native metabolites. Scientists have successfully reconstructed the monacolin J biosynthetic pathway, consisting of the genes lovB, lovC, lovG, and lovA, in the filamentous fungus Aspergillus niger. nih.govresearchgate.net Optimization of fermentation conditions, such as pH and feeding strategies, increased the final titer to 142.61 mg/L in fed-batch cultivation. nih.govresearchgate.net Whole-cell biocatalysis using recombinant Escherichia coli has also proven effective for biotransformation. An E. coli strain expressing a lovastatin hydrolase from Aspergillus turcosus achieved a conversion rate of over 99.8% from 100 g/L of lovastatin to monacolin J within 3.5 hours, demonstrating significant potential for industrial-scale synthesis. mdpi.comresearchgate.net
Discovery and Engineering of Novel Biotransformation Enzymes
The enzymatic machinery of the monacolin pathway presents a rich target for discovery and engineering. The biosynthesis of monacolin J acid from its precursor, dihydromonacolin L, is catalyzed by the cytochrome P450 monooxygenase LovA. nih.govebi.ac.uk However, it is the enzymes that act upon monacolin J or its immediate precursor, lovastatin, that are the focus of intense engineering efforts.
Lovastatin Hydrolases: A critical step in many biocatalytic routes to monacolin J is the hydrolysis of lovastatin. Research has led to the discovery of highly efficient lovastatin hydrolase enzymes. One such enzyme, identified from Penicillium chrysogenum, exhibits a 232-fold higher catalytic efficiency for lovastatin hydrolysis compared to previously known hydrolases. nih.gov Another robust hydrolase from Aspergillus turcosus, when produced in E. coli, demonstrated high thermostability and the ability to work at industrial substrate concentrations, making it a valuable biocatalyst. mdpi.comresearchgate.net
Cytochrome P450s: Beyond the native pathway, enzymes from other organisms are being explored to create novel monacolin J derivatives. Mutants of the cytochrome P450 enzyme CYP102A1 from Bacillus megaterium have been shown to catalyze the regioselective hydroxylation of monacolin J, producing the previously unreported compound C-6’a-hydroxymethyl monacolin J. nih.gov This demonstrates the potential for generating new chemical diversity through enzymatic modification. nih.gov
| Enzyme | Source Organism | Function in Relation to this compound | Reference |
| LovA | Aspergillus terreus | P450 monooxygenase; catalyzes the final oxidation step to form monacolin J from monacolin L. | nih.govebi.ac.uk |
| LovD | Aspergillus terreus | Acyltransferase; transfers a side chain to monacolin J to form lovastatin or engineered to form simvastatin (B1681759). | bu.edursc.org |
| Lovastatin Hydrolase | Penicillium chrysogenum | Hydrolyzes lovastatin to monacolin J with very high catalytic efficiency. | nih.gov |
| Lovastatin Hydrolase | Aspergillus turcosus | Thermostable enzyme used in whole-cell biocatalysis to convert lovastatin to monacolin J. | mdpi.com |
| CYP102A1 | Bacillus megaterium | Engineered mutants perform regioselective hydroxylation of monacolin J to create a novel derivative. | nih.gov |
Comprehensive Elucidation of Unexplored Biological Activities at the Cellular and Molecular Level
While this compound is primarily known as an intermediate, it is also a bioactive molecule in its own right. The acid form is an active inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, with a reported IC₅₀ value of 3.3 μM. nih.gov The lactone form, in contrast, shows negligible inhibitory activity. nih.gov Future research is aimed at uncovering biological activities beyond cholesterol metabolism.
A significant area of investigation is the potential for monacolin J-derived compounds in neuroprotection. In one study, monacolin J was used as a chemical starting point to synthesize six new derivatives by modifying its C-8' hydroxyl group. nih.gov Screening of these novel compounds revealed that one derivative possessed a high rate of protection against oxidative stress-induced death in neuron cells, suggesting a promising new therapeutic avenue for monacolin J-based structures. nih.gov
Furthermore, enzymatic modification of the monacolin J scaffold can significantly enhance its primary activity. The novel compound C-6'a-hydroxymethyl monacolin J, produced via catalysis by CYP102A1, was found to be a more potent inhibitor of HMG-CoA reductase than monacolin J itself. nih.gov While monacolin J showed less than 10% enzyme inhibition at a concentration of 500 μM, its hydroxylated derivative had an IC₅₀ of 285 μM. nih.gov This finding underscores that even subtle enzymatic modifications can unlock enhanced or altered biological functions, opening the door to exploring a wide range of new derivatives for various cellular and molecular targets.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism
A systems biology approach, integrating data from genomics, transcriptomics, and proteomics, is crucial for building a comprehensive understanding of monacolin J metabolism and for rationally designing superior production strains.
Genomics and Transcriptomics: The complete biosynthetic gene clusters for monacolins have been identified in producing fungi like Aspergillus terreus (the lov cluster) and various Monascus species (the mok cluster). researchgate.netplos.orgmdpi.com These clusters contain all the necessary genes for producing the polyketide backbone, performing tailoring reactions, and regulating the pathway. nih.govmdpi.com Transcriptome analysis (RNA-seq) has been instrumental in correlating gene expression levels with metabolite production. Studies in Monascus purpureus have shown that the expression of key biosynthetic genes, including the polyketide synthases and tailoring enzymes, increases significantly during the peak phase of production. plos.org This data allows researchers to identify transcriptional bottlenecks and target specific genes for overexpression, such as the transcription factor lovE in A. terreus, which led to a dramatic increase in monacolin J output. acs.org
Proteomics: Proteomics provides a functional snapshot of the cell's protein landscape, which can be used to troubleshoot and optimize bioproduction hosts. In the development of a whole-cell biocatalyst for converting monacolin J to simvastatin, a proteomics-based approach successfully identified the native E. coli enzyme BioH as the cause of an unwanted side reaction that consumed the substrate. bu.edu
By integrating these multi-omics datasets, researchers can construct detailed models of monacolin J metabolism. This systems-level understanding enables highly targeted genetic modifications—such as deleting competing metabolic pathways (lovF), upregulating positive regulators (lovE), and selecting host strains that lack interfering enzymes (bioH mutants)—to create robust and efficient cell factories for monacolin J production. acs.orgbu.edu
Exploration of this compound as a Scaffold for Novel Biochemical Tool Development
The chemical structure of this compound, particularly its reactive C8'-hydroxyl group, makes it an ideal and versatile scaffold for the synthesis of new molecules. nih.gov This has positioned it as a valuable starting material for developing both new therapeutic candidates and novel biochemical tools.
Monacolin J serves as a key intermediate in the greener, biocatalytic synthesis of the drug simvastatin, a process that relies on an engineered LovD acyltransferase. epa.govnih.govmdpi.com This application is a prime example of using the monacolin J scaffold to build a complex pharmaceutical via a sustainable route.
Beyond established drugs, monacolin J is being used to generate entirely new chemical entities with novel bioactivities. Through semisynthetic processes, different chemical side chains have been attached to the C8'-hydroxyl group, yielding a library of new statin-like molecules. nih.govresearchgate.net Subsequent screening of these derivatives for hypocholesterolemic and neuroprotective effects has identified lead compounds with promising dual activities. nih.gov
Enzymatic diversification provides another route to novel structures. The creation of C-6'a-hydroxymethyl monacolin J using a P450 enzyme not only produced a molecule with enhanced HMG-CoA reductase inhibition but also generated a new scaffold that can be subjected to further chemical or enzymatic modification. nih.gov While not yet explicitly reported, the chemical tractability of monacolin J suggests its potential for the development of biochemical tools, such as fluorescently tagged probes or affinity reagents. Such tools could be used to study the molecular interactions of statins with HMG-CoA reductase in greater detail or to identify previously unknown cellular binding partners, thereby elucidating new mechanisms of action.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing monacolin J acid, and how do they ensure structural accuracy?
- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. To ensure accuracy, researchers must cross-validate results with reference standards and report spectral data (e.g., δ-values in NMR, retention times in HPLC) in alignment with established protocols. For novel derivatives, additional techniques like X-ray crystallography may be required .
Q. How can researchers differentiate this compound from structurally similar compounds (e.g., monacolin K) in experimental settings?
- Methodological Answer : Differentiation requires a combination of chromatographic and spectroscopic methods. For instance, HPLC with diode-array detection (DAD) can distinguish absorption profiles, while tandem MS (MS/MS) identifies fragmentation patterns unique to this compound. Researchers should also compare nuclear Overhauser effect (NOE) data from NMR to resolve stereochemical differences .
Q. What are the standard protocols for quantifying this compound in microbial fermentation samples?
- Methodological Answer : Quantification involves extracting the compound using solvent systems like methanol:water (70:30), followed by HPLC-UV analysis at 237 nm. Calibration curves must be constructed using purified this compound, and validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines. Internal standards (e.g., lovastatin) can improve precision .
Advanced Research Questions
Q. How can researchers optimize LovD acyltransferase-mediated biosynthesis of this compound derivatives, and what experimental variables require rigorous control?
- Methodological Answer : Optimization involves testing acyl thioester donors (e.g., methylmalonyl-SNAC) and reaction conditions (pH, temperature, enzyme concentration). Critical variables include substrate molar ratios (monacolin J:acyl donor) and reaction time to minimize hydrolysis byproducts. Researchers should use design-of-experiment (DoE) approaches to identify optimal parameters and validate yields via LC-MS .
Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in cholesterol biosynthesis inhibition assays?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, substrate concentrations). Researchers should replicate studies using standardized protocols (e.g., HMG-CoA reductase inhibition assays with HepG2 cells) and include positive controls (e.g., simvastatin). Meta-analyses of published data can identify confounding factors, such as impurity profiles or solvent effects .
Q. How can researchers design experiments to assess this compound stability under varying physicochemical conditions (pH, temperature)?
- Methodological Answer : Stability studies require forced degradation experiments: expose the compound to acidic/alkaline buffers (pH 1–13), heat (40–80°C), and light. Degradation products are monitored via HPLC-UV/MS, and kinetics analyzed using Arrhenius plots. Researchers must report degradation pathways (e.g., lactone ring hydrolysis) and validate stability-indicating methods .
Q. What are the challenges in isolating this compound from complex matrices (e.g., red yeast rice extracts), and how can they be methodologically addressed?
- Methodological Answer : Co-eluting compounds (e.g., pigments, lipids) interfere with isolation. Solutions include orthogonal purification strategies: solid-phase extraction (SPE) with C18 cartridges followed by preparative HPLC. Researchers should characterize matrix effects via spike-and-recovery experiments and report recovery rates .
Q. How do researchers balance yield and purity when developing extraction protocols for this compound from fungal cultures?
- Methodological Answer : Yield-purity trade-offs are addressed by optimizing extraction solvents (e.g., ethyl acetate vs. acetone) and employing gradient elution in preparative chromatography. Researchers must document purity thresholds (e.g., >95% by HPLC) and validate scalability using pilot-scale fermentation. Statistical tools like response surface methodology (RSM) can model interactions between variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
